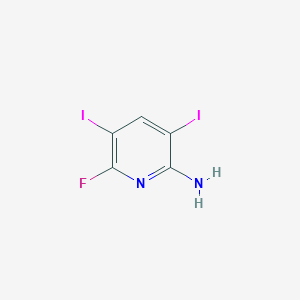

![molecular formula C10H10Cl2N4 B1375742 2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride CAS No. 1980075-70-4](/img/structure/B1375742.png)

2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride

Übersicht

Beschreibung

2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride, also known as Glu-P-2, is an organic compound . It is found in cooked food as a byproduct of the browning reaction and is a component of tobacco smoke . It is highly mutagenic and has been detected in broiled fish, fried beef, commercial beef extracts, and protein pyrolsylates .

Synthesis Analysis

The synthesis of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride has been reported in various studies. For instance, new dimeric analogs of intercalative 2-aminodipyrido[1,2-a:3’,2’-d]imidazole, a potent muta-carcinogen isolated from a pyrolysate of L-glutamic acid, were synthesized . Other research has developed a NHC-catalyzed protocol for the synthesis of 1,2,4-trisubstituted imidazoles . A new strategy for the synthesis of the title compounds via a regio- and chemoselective one-pot inter- and intramolecular Buchwald–Hartwig amination of 2-chloro-3-iodopyridine with aminoazines and -diazines is also reported .Molecular Structure Analysis

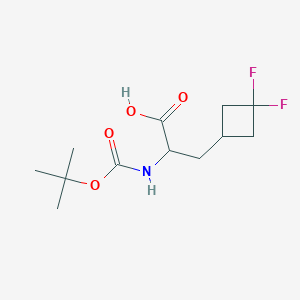

The molecular formula of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride is C10H10Cl2N4 . Its molecular weight is 257.12 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

Imidazo[1,2-a]pyridines, including structures related to 2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride, serve as pivotal intermediates in organic synthesis. They are instrumental in crafting a variety of biologically active and medicinally valuable agents. Their versatility extends to the creation of cyclin-dependent kinase inhibitors, sleep inducers, anticonvulsant agents, and antiviral agents (Qiao, Yong, Xie, & Wang, 2006).

Chemical Synthesis

In the realm of chemical synthesis, these compounds are at the heart of innovative methods. They are key for efficient syntheses of imidazolo[1,2-a]pyridines and -[2,1-a]isoquinolines, indicating their importance in crafting complex chemical structures with potential biological implications (Katritzky, Qiu, Long, He, & Steel, 2000).

Novel Synthesis Approaches

Innovative synthesis approaches have been developed utilizing 2-aminopyridines. These methods enable the creation of chloro- or bromo-substituted imidazo[1,2-a]pyridines and offer a broad range of applications due to their substrate flexibility (Xiao, Xie, Bai, Deng, Jiang, & Zeng, 2015) (Roslan, Ng, Chuah, & Jaenicke, 2016).

Pharmacophore Development

The imidazo[1,2-a]pyridine structure is a well-utilized pharmacophore in drug development. It's a core component in various bioactive compounds, highlighting its significance in pharmacology and drug design (Lifshits, Ostapchuk, & Brel, 2015). Additionally, Re(I)/99mTc(I) complexes derived from imidazole derivatives, including structures similar to this compound, have been studied for creating targeted isostructural optical/nuclear molecular imaging probes, indicating their potential in medical imaging applications (Yazdani, Janzen, Banevicius, Czorny, & Valliant, 2015).

Heteroaromatic Synthesis

The compound is integral to novel methodologies for constructing heteroaromatic structures, like imidazo[1,2-a]pyridines, which have substantial implications in pharmaceuticals and material science (He, Hao, Xu, Mo, Liu, Han, & Lei, 2012).

Review and Updates

Several comprehensive reviews and updates highlight the synthesis and wide-ranging applications of imidazo[1,2-a]pyridines in medicinal chemistry and material science, emphasizing the compound's significance and versatility in these fields (Bagdi, Santra, Monir, & Hajra, 2015) (Pericherla, Kaswan, Pandey, & Kumar, 2015).

Safety and Hazards

2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride is considered hazardous . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . It is also highly mutagenic .

Wirkmechanismus

Target of Action

It’s known to be highly mutagenic , suggesting that it likely interacts with DNA or proteins involved in DNA replication and repair.

Mode of Action

Glu-P-2 is known to have a high affinity for DNA . This suggests that it may interact with DNA, potentially causing mutations during replication. These mutations could lead to changes in protein synthesis and function, which could disrupt normal cellular processes.

Pharmacokinetics

One study suggests that one of the excretory pathways of similar carcinogens is via the kidney .

Result of Action

Glu-P-2 is highly mutagenic and has been shown to induce mutations in both bacterial and mammalian cells . In mice, it has been shown to produce haemangioendotheliomas and haemangioendothelial sarcomas at various sites and hepatocellular adenomas and carcinomas in animals of each sex .

Action Environment

It’s known that glu-p-2 is found in broiled fish, fried beef, commercial beef extracts, and protein pyrolsylates , suggesting that dietary intake and cooking methods could influence exposure levels.

Biochemische Analyse

Biochemical Properties

2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride plays a crucial role in biochemical reactions, particularly in its interaction with DNA. It has a high affinity for DNA, which is demonstrated by its ability to intercalate between DNA bases, leading to mutations. This compound interacts with various enzymes and proteins involved in DNA repair and replication. For example, it has been shown to inhibit the activity of DNA polymerase, an enzyme essential for DNA synthesis. Additionally, 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride can form adducts with DNA, leading to structural changes that can result in carcinogenesis .

Cellular Effects

The effects of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride on cells are profound. It can induce mutations in various cell types, leading to changes in cell function and behavior. This compound has been shown to affect cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it can activate p53, a tumor suppressor protein, leading to cell cycle arrest and apoptosis in response to DNA damage. Additionally, 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride can alter gene expression by causing mutations in regulatory regions of genes, affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride exerts its effects primarily through its interaction with DNA. It binds to DNA through intercalation, inserting itself between base pairs and causing structural distortions. This binding can inhibit the activity of DNA polymerase and other enzymes involved in DNA replication and repair. Additionally, the formation of DNA adducts by 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride can lead to mutations and chromosomal aberrations. These molecular interactions are critical in understanding the mutagenic and carcinogenic potential of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that prolonged exposure to 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride can lead to persistent DNA damage and mutations, which can have lasting effects on cellular function and viability .

Dosage Effects in Animal Models

The effects of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride vary with different dosages in animal models. At low doses, this compound can induce mutations without causing significant toxicity. At higher doses, it can lead to severe toxic effects, including organ damage and carcinogenesis. Studies in mice and rats have shown that high doses of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride can cause tumors in various organs, including the liver, intestines, and glands .

Metabolic Pathways

2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to DNA and proteins. These metabolic reactions can enhance the mutagenic and carcinogenic potential of the compound. Additionally, the metabolism of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride can affect metabolic flux and the levels of various metabolites in cells .

Transport and Distribution

Within cells and tissues, 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of this compound within tissues can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride is primarily within the nucleus, where it interacts with DNA. This localization is facilitated by its ability to intercalate into DNA and its affinity for nuclear proteins. The activity and function of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole Dihydrochloride can be influenced by its localization within specific nuclear compartments, such as chromatin .

Eigenschaften

IUPAC Name |

1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4.2ClH/c11-8-5-4-7-10(13-8)14-6-2-1-3-9(14)12-7;;/h1-6H,(H2,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFGYIJQTGVJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC3=C(N2C=C1)N=C(C=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375677.png)

![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)

![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)

![6-Benzyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1375681.png)

![6-Bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1375682.png)